3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It has a molecular weight of 141.13 .
Molecular Structure Analysis
The molecular structure of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The InChI code is 1S/C5H7N3O2/c1-8-2-3 (5 (9)10)4 (6)7-8/h2H,1H3, (H2,6,7) (H,9,10) and the InChI key is HWHYJHNAHXOFAA-UHFFFAOYSA-N .Chemical Reactions Analysis
While the specific chemical reactions involving 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid are not detailed in the search results, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Synthesis and Characterization
Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, which is structurally similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, has been studied for its functionalization reactions with various compounds. For example, it was converted into 1H-pyrazole-3-carboxamide via reactions with aminophenol derivatives, yielding carboxamides in good yields (Yıldırım & Kandemirli, 2006).
Crystal Structures and Coordination Chemistry : Research has been conducted on the synthesis and crystal structures of coordination complexes using pyrazole-dicarboxylate acid derivatives, including those similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. These studies are essential in understanding the chelation and crystallization properties of these compounds (Radi et al., 2015).
Synthesis of Novel Compounds : Efforts have been made to synthesize novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, which have potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Structural and Spectral Investigations : Combined experimental and theoretical studies on biologically significant pyrazole-4-carboxylic acid derivatives have been carried out. These studies provide insights into the structural and dynamic properties of these compounds in the solid state (Viveka et al., 2016).
Application in Chemistry and Catalysis
Corrosion Inhibition : Pyrazole derivatives, including those structurally similar to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies highlight the potential of these compounds in industrial applications (Herrag et al., 2007).
Synthesis of Antifungal Agents : Research has been conducted on synthesizing novel compounds based on pyrazole-carboxylic acids, demonstrating significant antifungal activities against phytopathogenic fungi. This is indicative of their potential in developing new antifungal agents (Du et al., 2015).
properties
IUPAC Name |
3-amino-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYJHNAHXOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599565 | |
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
151733-97-0 | |
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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